6-(2-Methylphenyl)pyridin-3-ol
Description
6-(2-Methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a 2-methylphenyl substituent at the 6-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for glucagon-like peptide-1 (GLP-1) receptor modulators, which are explored for type II diabetes treatment . Its structure combines aromatic and alkyl substituents, influencing its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
6-(2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEXBAOXFVGATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692402 | |
| Record name | 6-(2-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-18-0 | |
| Record name | 3-Pyridinol, 6-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255636-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of hydrogen (S_H_N reaction) on a pyridine derivative. For instance, starting from 3-(pyridin-2-yl)-1,2,4-triazin-5(2H)-one and 4-methylphenol, the compound can be synthesized via nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, is common in the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
6-(2-Methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence indicators.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their function. Additionally, the aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives
Table 2: Substituent Effects on Properties
| Substituent Type | Electronic Effect | Solubility Trend | Example Compound |
|---|---|---|---|
| 2-Methylphenyl (aryl) | Electron-donating | Moderate lipophilicity | This compound |
| Fluorophenyl | Electron-withdrawing | Reduced lipophilicity | 6-(2-Fluorophenyl)pyridin-3-ol |
| Alkoxy (e.g., cyclopropylmethoxy) | Polarizable | Increased solubility | 6-(Cyclopropylmethoxy)pyridin-3-ol |
| Hydroxymethyl | Highly polar | High solubility | 6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol |
Biological Activity
Overview
2-Hydroxycyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is recognized for its sulfonyl chloride group, which imparts significant electrophilic properties, making it a versatile reagent in organic synthesis and biological applications. This compound is primarily synthesized through the chlorination of 2-hydroxycyclohexane-1-sulfonic acid using agents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure purity and yield .
The biological activity of 2-Hydroxycyclohexane-1-sulfonyl chloride is largely attributed to its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various chemical reactions, including:
- Substitution Reactions : The sulfonyl chloride can react with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
- Hydrolysis : In aqueous environments, the sulfonyl chloride can hydrolyze to yield 2-hydroxycyclohexane-1-sulfonic acid .
Biological Applications
The compound has several notable applications in biological research and medicinal chemistry:
- Modification of Biomolecules : It is employed in the modification of proteins and peptides through sulfonylation reactions, which can alter their biological activity.
- Drug Development : Research indicates potential applications in synthesizing sulfonamide-based pharmaceuticals, which are crucial in treating various bacterial infections .
Case Studies and Research Findings
Recent studies have explored the compound's biological implications in various contexts:
- Antimicrobial Activity : A study demonstrated that derivatives formed from 2-hydroxycyclohexane-1-sulfonyl chloride exhibited significant antimicrobial properties against certain bacterial strains. The mechanism was linked to the formation of stable sulfonamide bonds with bacterial enzymes, inhibiting their function .
- Enzyme Inhibition : Research has shown that compounds derived from this sulfonyl chloride can selectively inhibit specific enzymes involved in metabolic pathways. For instance, its derivatives were tested against carbonic anhydrases, revealing a dose-dependent inhibition profile .
Comparative Analysis
To better understand the unique properties of 2-Hydroxycyclohexane-1-sulfonyl chloride, a comparison with similar compounds is beneficial:
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| 2-Hydroxycyclohexane-1-sulfonyl chloride | Sulfonyl chloride | Antimicrobial and enzyme inhibition |
| Cyclohexane-1-sulfonyl chloride | Sulfonyl chloride | Limited reactivity due to lack of hydroxyl group |
| 2-Hydroxyethanesulfonyl chloride | Sulfonyl chloride | Similar reactivity but less sterically hindered |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
